4-Methyl-2-nitropyridine-1-oxide

描述

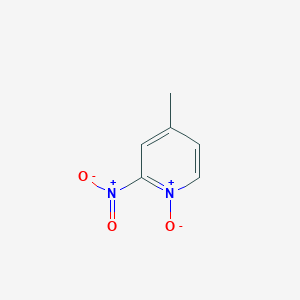

4-Methyl-2-nitropyridine-1-oxide is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyridine, characterized by the presence of a methyl group at the 4-position and a nitro group at the 2-position, along with an N-oxide functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-nitropyridine-1-oxide typically involves the nitration of pyridine N-oxideThe reaction is highly exothermic and requires careful temperature control to avoid the formation of by-products .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of microreaction technology to ensure efficient mixing and heat transfer, minimizing the risk of hot spots and improving the overall yield and selectivity of the product .

化学反应分析

Types of Reactions: 4-Methyl-2-nitropyridine-1-oxide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Ammonia or amines in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 4-Methyl-2-aminopyridine-1-oxide.

Substitution: Various substituted pyridine N-oxides.

Oxidation: 4-Carboxy-2-nitropyridine-1-oxide.

科学研究应用

Chemistry

In the field of chemistry, 4-Methyl-2-nitropyridine-1-oxide serves as a building block for synthesizing more complex organic molecules. It is utilized as a reagent in various chemical reactions, facilitating the development of new compounds with potential applications across multiple industries.

Biology

The compound plays a significant role in biological research. Its nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, influencing various cellular pathways. Key applications include:

- Enzyme Mechanisms : It is used to study enzyme mechanisms and as a probe for investigating biological pathways.

- Nucleic Acid Interaction : The compound can form adducts with DNA, potentially leading to mutagenic effects.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound inhibits certain enzymes involved in metabolic pathways. For instance, studies have shown that it affects the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Study 2: Bioconversion Using Burkholderia sp. MAK1

A study investigated the bioconversion of pyridine derivatives using whole cells of Burkholderia sp. MAK1. The results indicated that this strain could effectively convert various methylpyridines into their corresponding N-oxides, showcasing the potential for biotechnological applications involving this compound .

Industrial Applications

In industrial settings, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its ability to participate in complex chemical reactions makes it valuable for developing new products and enhancing existing formulations.

作用机制

The mechanism of action of 4-Methyl-2-nitropyridine-1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the activity of enzymes and other proteins, affecting various cellular pathways .

相似化合物的比较

- 2-Methyl-4-nitropyridine-1-oxide

- 3-Methyl-4-nitropyridine-1-oxide

- 4-Nitro-2-picoline N-oxide

Comparison: 4-Methyl-2-nitropyridine-1-oxide is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of selectivity and efficiency in chemical reactions, making it a valuable compound in various research and industrial applications .

生物活性

4-Methyl-2-nitropyridine-1-oxide is a notable compound in organic chemistry, primarily recognized for its applications in various scientific fields, including biology and industry. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound (CAS Number: 100047-40-3) is characterized by its nitro and methyl functional groups attached to a pyridine ring. Its structure allows it to participate in several chemical reactions, including reduction, substitution, and oxidation, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H6N2O3 |

| Molecular Weight | 154.12 g/mol |

| Melting Point | 160.5 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules through its reactive nitro group. This group can be reduced to form reactive intermediates that may modify proteins and nucleic acids, influencing cellular pathways and enzyme activities.

Key Interactions:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, affecting metabolic pathways.

- Nucleic Acid Interaction : It can form adducts with DNA, potentially leading to mutagenic effects.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. It acts by disrupting cellular processes essential for bacterial survival.

- Cytotoxicity : In vitro tests have shown that this compound can induce cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

- Mutagenicity Testing : Research conducted on related compounds indicates that nitropyridine derivatives may possess mutagenic properties. The structural similarities suggest that this compound could also exhibit similar effects .

Case Studies

Several case studies have highlighted the biological implications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

In an experimental study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to oxidative stress and DNA damage, suggesting a pathway for future cancer treatment strategies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Methyl-4-nitropyridine-1-oxide | Moderate antimicrobial activity | Less potent than the target compound |

| 3-Methyl-4-nitropyridine-1-oxide | Low cytotoxicity | Limited research available |

| 4-Nitro-2-picoline N-Oxide | High mutagenicity | Stronger mutagenic effects observed |

常见问题

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing the molecular structure of 4-Methyl-2-nitropyridine-1-oxide, and how do these techniques resolve ambiguities in its electronic configuration?

- Methodological Answer : Fourier-transform infrared (FT-IR) and Raman spectroscopy are critical for identifying functional groups (e.g., nitro and N-oxide moieties) and vibrational modes. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides insights into electronic environments of substituents. For instance, the nitro group’s electron-withdrawing effect alters chemical shifts in adjacent protons, while the N-oxide group introduces ring polarization . Gas-electron diffraction (GED) studies, as applied to similar nitropyridine N-oxide derivatives, can resolve bond-length discrepancies and confirm planarity or distortion in the aromatic ring .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

- Methodological Answer : Synthesis typically involves nitration of 4-methylpyridine followed by oxidation. Key variables include reaction temperature (controlled nitration at 0–5°C to avoid over-nitration), solvent choice (e.g., acetic anhydride for regioselectivity), and stoichiometry of oxidizing agents (e.g., H₂O₂ in acetic acid). Chromatographic purification (silica gel with ethyl acetate/hexane gradients) is essential to separate byproducts like 3-nitro isomers. Analytical HPLC with UV detection at 254 nm can validate purity .

Advanced Research Questions

Q. What computational approaches are most effective for modeling the electronic properties and reactivity of this compound, particularly in predicting regioselectivity in substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can map electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These models predict nucleophilic attack sites based on partial charges and Fukui indices. For example, the N-oxide group increases electron density at the para position, favoring electrophilic substitutions. Benchmarking against experimental X-ray or GED data ensures accuracy in geometric parameters .

Q. How should researchers address contradictory data in the literature regarding the compound’s stability under varying pH conditions?

- Methodological Answer : Contradictions often arise from solvent effects or uncontrolled trace metal catalysis. Systematic stability studies should include:

- Buffered aqueous solutions (pH 2–12) monitored via UV-Vis spectroscopy at timed intervals.

- Mass spectrometry (LC-MS) to detect degradation products (e.g., demethylation or nitro reduction).

- Kinetic modeling (pseudo-first-order rate constants) to quantify degradation pathways. Reporting should follow CONSORT guidelines for transparency in experimental conditions .

Q. What interdisciplinary methodologies are recommended for studying the compound’s role as a ligand in coordination chemistry?

- Methodological Answer : Combine X-ray crystallography to determine metal-ligand bond geometries, electron paramagnetic resonance (EPR) for metal center oxidation states, and cyclic voltammetry to assess redox activity. For example, the nitro group’s π-acceptor capacity stabilizes low-spin Fe(II) complexes. Collaborative workflows integrating synthetic chemistry, spectroscopy, and computational modeling are critical .

Q. Data Reproducibility and Experimental Design

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound across laboratories?

- Methodological Answer :

- Standardize reagent sources (e.g., CAS 1124-33-0 for 4-nitropyridine N-oxide derivatives) .

- Publish detailed protocols with raw spectral data (e.g., NMR peak lists, IR frequencies) in supplementary materials.

- Use internal reference compounds (e.g., 4-nitroquinoline 1-oxide) to calibrate analytical instruments .

Q. How can researchers design experiments to differentiate between steric and electronic effects in the compound’s reactivity?

- Methodological Answer :

属性

IUPAC Name |

4-methyl-2-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDNIKKJWQWEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C=C1)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。